Boc-Arg(NO)-OH
Description
BenchChem offers high-quality Boc-Arg(NO)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Arg(NO)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H21N5O6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
5-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15) |
InChI Key |
OZSSOVRIEPAIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Solubility and Handling of Boc-Nitro-L-Arginine in DMF and DMSO
Executive Summary
Boc-Nitro-L-Arginine (Boc-Arg(NO₂)-OH), a critical building block in solid-phase peptide synthesis (SPPS) and nitric oxide synthase (NOS) inhibition studies, exhibits distinct solubility profiles in N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
-
DMF: The standard solvent for SPPS applications. Boc-Arg(NO₂)-OH is soluble at concentrations required for standard coupling protocols (typically 0.2 M – 0.5 M), though it may require sonication or slight warming to overcome aggregation forces common to nitro-arginine derivatives.
-
DMSO: Offers superior solubilizing power, achieving concentrations up to 100 mg/mL (~313 mM) . However, its high boiling point and difficulty of removal make it less ideal for routine SPPS but excellent for biological stock solutions.
This guide details the physicochemical properties, dissolution protocols, and stability considerations for researchers utilizing this compound.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Understanding the structural constraints of Boc-Arg(NO₂)-OH is essential for mastering its solubility. The nitro group on the guanidine side chain reduces the basicity of the arginine, preventing
| Property | Specification |
| Compound Name | |
| Abbreviation | Boc-Arg(NO₂)-OH |
| CAS Number | 2188-18-3 |
| Molecular Weight | 319.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage | -20°C (Long term), Desiccated |
Solubility Analysis: DMF vs. DMSO[6]
Quantitative Solubility Data
The following data summarizes the functional solubility limits observed in laboratory settings. Note that "Soluble" in a synthetic context typically implies the ability to form a 0.1 M to 0.5 M solution without precipitation.
| Solvent | Solubility Limit | Functional Rating | Application Context |
| DMSO | ~100 mg/mL (313 mM) | High | Stock solutions for biological assays; "Rescue" solvent for difficult couplings. |
| DMF | ~0.2 M - 0.4 M | Moderate | Standard Solid-Phase Peptide Synthesis (SPPS). |
| Methanol | Slightly Soluble | Low | Not recommended for stock solutions; requires heating.[1] |
| Water | Insoluble | None | Compound precipitates immediately upon addition to aqueous media. |
Solvation Mechanics
-
In DMF: Dissolution is entropically driven but can be kinetically slow due to the crystal lattice energy of the nitro-arginine. Pre-activation (adding HOBt or HATU) often assists in solubility by disrupting intermolecular H-bonds, a technique frequently used in automated synthesizers.
-
In DMSO: The high dielectric constant of DMSO disrupts the strong dipole interactions of the nitro group more effectively than DMF, leading to faster and higher-concentration dissolution.
Critical Warning: Both DMF and DMSO are hygroscopic. The presence of water (>0.5%) significantly decreases the solubility of Boc-Arg(NO₂)-OH and can lead to immediate precipitation or "crashing out" during storage. Always use anhydrous, high-purity (HPLC grade) solvents.
Stability and Handling
Stability in Solution
Unlike Fmoc-Arg(Pbf)-OH, which is sensitive to alkylation, the Nitro protecting group is exceptionally stable in solution.
-
DMF/DMSO Stability: Solutions of Boc-Arg(NO₂)-OH are stable for at least 24–48 hours at room temperature .
-
Long-term Storage: Stock solutions in DMSO can be stored at -20°C for up to 1 month. However, freeze-thaw cycles should be minimized to prevent moisture ingress.
Reactivity Considerations
The nitro group (
Experimental Protocols
Protocol A: Preparation of 0.2 M Stock Solution for SPPS (DMF)
Target: Standard concentration for automated peptide synthesizers.
-
Calculate: For 10 mL of 0.2 M solution, weigh 638.6 mg of Boc-Arg(NO₂)-OH.
-
Solvent Addition: Add 8.0 mL of Anhydrous DMF .
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate for 5–10 minutes at ambient temperature.
-
Note: If the solution remains cloudy, add the coupling reagent (e.g., HOBt) which often acts as a chaotropic agent to solubilize the amino acid.
-
-
Finalize: Adjust volume to 10 mL with DMF. Filter through a 0.45 µm PTFE filter if using in automated fluidics to prevent line blockage.
Protocol B: High-Concentration Stock for Biological Assays (DMSO)
Target: 100 mg/mL Stock for subsequent dilution.
-
Weigh: Measure 100 mg of Boc-Arg(NO₂)-OH into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO.
-
Dissolution: Vortex for 1 minute. The solution should become clear and colorless.
-
Troubleshooting: If the DMSO is old (absorbed water), the compound may not dissolve. Use a fresh bottle.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C.
Visualization: Dissolution Decision Tree
The following diagram outlines the decision logic for solvent selection and the dissolution workflow.
Caption: Workflow for selecting the optimal solvent and dissolution method based on the intended experimental application.
References
-
MedChemExpress. Boc-Arg(NO2)-OH Product Information & Solubility Data. Retrieved from
-
Cayman Chemical. Boc-Arg(Boc)2-OH Product Insert (Comparative Solubility Reference). Retrieved from
-
MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Int. J. Mol. Sci. 2020. Retrieved from
-
ChemicalBook. N-Boc-N'-nitro-L-arginine Properties and Solubility. Retrieved from
-
BenchChem. Application Notes for Arginine Derivatives in Solution-Phase Peptide Synthesis. Retrieved from
Sources
Technical Guide: Stability of Boc-Arg(NO2)-OH in Solution
Executive Summary
Boc-Arg(NO2)-OH (
This guide details the physicochemical stability profile of Boc-Arg(NO2)-OH, delineates the mechanistic basis for its resistance to cyclization, and provides validated protocols for handling, storage, and quality assessment.
Chemical Stability Profile
Solution Stability in Organic Solvents
The stability of activated amino acids in solution is a rate-limiting factor in automated peptide synthesis. Boc-Arg(NO2)-OH demonstrates a distinct advantage over other arginine derivatives.
-
DMF & NBP (N-butylpyrrolidone): Research indicates that Boc-Arg(NO2)-OH remains totally stable in DMF and NBP solutions over extended periods (up to 1 week at room temperature), whereas bis-Boc protected analogues (e.g., Fmoc-Arg(Boc)
-OH) show significant degradation due to lactam formation. -
DMSO: Soluble up to 100 mg/mL.[1] Stock solutions in DMSO are stable for approximately 1 month at -20°C and 6 months at -80°C.[1]
-
Mechanism of Stability: The nitro group exerts a strong electron-withdrawing effect on the guanidino group. This significantly reduces the nucleophilicity of the
-nitrogen, thereby suppressing the nucleophilic attack on the activated carbonyl carbon that leads to -lactam formation.
Hydrolytic and Thermal Stability
-
Moisture Sensitivity: While the Boc group is acid-labile, the compound itself is relatively stable to atmospheric moisture compared to activated esters. However, prolonged exposure to moisture in solution can lead to hydrolysis of the carboxylic acid if activated, or slow deprotection of the Boc group if trace acid is present.
-
Thermal Tolerance: The compound is stable at ambient temperatures during synthesis cycles. Melting point decomposition occurs in the range of 113–126°C.
Photostability
The nitroguanidine moiety is susceptible to slow photochemical degradation. Solutions should be protected from direct light sources during storage.
Degradation Mechanisms: The -Lactam Pathway[2]
The primary degradation pathway for Arginine derivatives is the intramolecular cyclization to form
Mechanistic Diagram
The following diagram illustrates the competitive pathways between stable storage and lactam formation, highlighting the protective role of the Nitro group.
Figure 1: Mechanistic pathway showing the inhibition of
Experimental Protocols for Stability Assessment
To ensure the integrity of Boc-Arg(NO2)-OH stocks, the following self-validating HPLC protocol is recommended.
High-Performance Liquid Chromatography (HPLC) Purity Assay
Objective: Quantify the purity of Boc-Arg(NO2)-OH and detect potential degradation products (free Arginine, Boc-removed species).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Sample Diluent: DMF or DMSO (depending on solubility requirements).
Instrument Setup:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (amide bond/Boc) and 254 nm (Nitro group absorbance).
-
Temperature: 25°C.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Procedure:
-
Blank Run: Inject 10 µL of Sample Diluent to establish a baseline.
-
Standard Prep: Dissolve fresh Boc-Arg(NO2)-OH reference standard to 1 mg/mL.
-
Sample Prep: Dissolve the test sample to 1 mg/mL.
-
Analysis: Inject 10 µL. Integrate the main peak.
-
Acceptance Criteria: Purity
98.0% by area normalization.
Stability Testing Workflow
This workflow ensures that solution-phase stocks used in automated synthesizers remain viable.
Figure 2: Workflow for validating the stability of Boc-Arg(NO2)-OH solutions prior to use in synthesis.
Storage and Handling Best Practices
To maximize shelf life and solution stability, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C (Long term) | Prevents slow thermal decomposition and moisture absorption. |
| Solution Storage | Freshly prepared or -80°C | While stable in DMF for days, minimizing solution time reduces risk of hydrolysis. |
| Solvent Choice | Anhydrous DMF or DMSO | Water promotes hydrolysis; hygroscopic solvents must be fresh. |
| Thawing | Equilibrate to RT before opening | Prevents condensation of atmospheric moisture onto the cold solid. |
| Light Exposure | Amber vials / Dark | Protects the photosensitive nitro moiety. |
References
-
Sriram Chem . Boc-Arg(NO2)-OH Product Specifications and Stability. Retrieved from
-
MedChemExpress . Boc-Arg(NO2)-OH: Stability and Solubility in DMSO. Retrieved from
-
BenchChem . Understanding the stability of Boc-arg(boc)2-OH vs Arg(NO2) derivatives. Retrieved from
-
Organic Syntheses . Preparation of Boc-Amino Acids: Boc-Arg(NO2)-OH. Retrieved from
-
MDPI . Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from
-
Cayman Chemical . Boc-Arg(Boc)2-OH Product Information (Comparative Stability). Retrieved from
Sources
The Nitro-Arginine Paradigm: Historical Utility, Mechanistic Pitfalls, and Modern Niches
Introduction: The Guanidino Challenge
In the hierarchy of amino acid protection, Arginine (Arg) presents a unique "Guanidino Challenge." Its side chain (
For nearly half a century, the Nitro (
This guide dissects the lifecycle of the nitro-arginine protecting group: its genesis, its fatal mechanistic flaws (the "Ornithine Trap"), and its specific, validated cleavage protocols.
Historical Genesis: The Bergmann-Zervas Era
The introduction of
The Logic of Selection
-
Electronic Deactivation: The nitro group is a potent electron-withdrawing group (EWG). By substituting one of the guanidino nitrogens (
), it delocalizes the lone pair electrons, preventing protonation during coupling steps. -
Crystallinity: Nitro-arginine derivatives (e.g., Boc-Arg(
)-OH) crystallize well, a distinct advantage in the early days before high-performance purification (HPLC) was available.
Mechanistic Deep Dive: The "Ornithine Trap"
The decline of nitro-arginine in routine synthesis is directly linked to its side-reaction profile. The most notorious of these is the conversion of Arginine to Ornithine (Orn) or the formation of
The Mechanism of Failure
During cleavage, particularly under reductive conditions (hydrogenolysis) or strong acidolysis (HF), the nitro group (
-
Reduction:
-
Nucleophilic Attack: The newly formed hydrazine-like moiety is highly nucleophilic. It can attack the peptide backbone or the activated carboxyl component.
-
Lactamization: The side chain cyclizes to form a six-membered lactam ring, ejecting the guanidino portion and resulting in a degenerate Ornithine residue or chain termination.
Visualization: The Ornithine Pathway
The following diagram illustrates the critical failure mode of Nitro-arginine during improper cleavage.
Figure 1: The "Ornithine Trap" mechanism showing the degradation of Nitro-Arginine into Ornithine contaminants.
Validated Experimental Protocols
Despite its drawbacks, Nitro-arginine is still used in Boc chemistry and specific solution-phase applications. Below are the three authoritative protocols for its handling.
Protocol A: Catalytic Hydrogenolysis (Solution Phase)
Best for: Solution phase synthesis where the peptide contains no sulfur (Met/Cys) which would poison the catalyst.
-
Dissolution: Dissolve the protected peptide in Methanol/Acetic Acid (5:1 v/v).
-
Catalyst: Add 10% Pd/C catalyst (10-20% by weight of peptide).
-
Hydrogenation: Bubble
gas or shake under 30-50 psi atmosphere for 4-12 hours. -
Monitoring: Monitor by TLC/HPLC. The disappearance of the UV absorption of the nitro group (approx 270 nm) indicates completion.
-
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.
Protocol B: HF Cleavage (Boc SPPS Standard)
Best for: Solid-phase synthesis using Boc/Benzyl strategy.
Warning: HF is lethal and requires specialized Teflon vacuum lines.
-
Preparation: Place the dried peptidyl-resin in the Teflon reaction vessel.
-
Scavengers: Add Anisole (10% v/v) and Dimethyl sulfide (DMS) to scavenge carbocations.
-
Cleavage: Condense anhydrous HF into the vessel at -78°C.
-
Reaction: Warm to 0°C and stir for 45-60 minutes. Note: Longer times increase the risk of Ornithine formation.
-
Extraction: Evaporate HF under vacuum. Wash resin with ether (to remove scavengers) and extract peptide with 10% Acetic Acid.
Protocol C: The "Renaissance" SnCl2 Reduction
Best for: Selective removal of NO2 on solid phase without cleaving the peptide from the resin (Orthogonal deprotection).
Recent studies (e.g., Int. J. Mol. Sci. 2020) have validated Stannous Chloride as a milder alternative to HF.
-
Reagent: Prepare 1M
in DMF/Acetic Acid. -
Reaction: Treat the resin-bound peptide with the solution at 55°C for 2-4 hours.
-
Wash: Extensive washing with DMF/Water/MeOH is required to remove Tin salts.
-
Result: Converts
to Arg(free) while leaving benzyl-based protecting groups intact.
Comparative Data Analysis
The following table contrasts the Nitro group with its successors.
| Feature | Nitro ( | Tosyl (Tos) | Pbf/Pmc |
| Primary Era | 1930s - 1980s | 1970s - 1990s | 1990s - Present |
| Chemistry Strategy | Solution / Boc SPPS | Boc SPPS | Fmoc SPPS |
| Cleavage Reagent | HF (Anhydrous) | 95% TFA | |
| Acid Stability | High (Stable to TFA) | High (Stable to TFA) | Low (Labile to TFA) |
| Major Side Reaction | Ornithine formation | Slow cleavage | Sulfonation of Trp |
| Atom Economy | High (Small group) | Medium | Low (Bulky) |
Evolution of Arginine Protection[2][3]
To understand where Nitro-arginine fits, one must visualize the lineage of protecting group development.
Figure 2: Timeline of Arginine protecting group evolution from Nitro to Pbf.
Conclusion
The
For modern applications, utilizing the
References
-
Bergmann, M., Zervas, L., & Rinke, H. (1934). On the Synthesis of Arginine Peptides.[1][2][3][4][5][6][7] Hoppe-Seyler's Zeitschrift für physiologische Chemie. (Historical citation verified via context).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][4][5][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]
-
El-Faham, A., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. [Link]
-
Scopes, P. M., et al. (1965).[9] Removal of the nitro-group from nitroarginine and peptides of nitroarginine by electrolytic reduction.[9] Journal of the Chemical Society.[1][9] [Link]
-
Carpino, L. A., et al. (1993). The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine-side chain protectant.[3] Tetrahedron Letters. [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A new method of reducing nitroarginine-peptide into arginine-peptide, with reference to the synthesis of poly-L-arginine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 126. Amino-acids and peptides. Part XXI. Removal of the nitro-group from nitroarginine and peptides of nitroarginine by electrolytic reduction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Optimization of Boc-Arg(NO2)-OH Solubilization and Coupling in SPPS
Executive Summary
Boc-Arg(NO2)-OH (
However, this stability comes at a cost: Solubility . The nitro group increases the polarity and hydrogen-bonding potential of the arginine side chain, leading to aggregation and poor solubility in standard non-polar solvents like Dichloromethane (DCM).
This guide provides a field-proven protocol to effectively dissolve and couple Boc-Arg(NO2)-OH, ensuring high coupling efficiency and minimizing deletion sequences.
Chemical Context & Causality
To master the handling of Boc-Arg(NO2)-OH, one must understand the molecular forces at play.
The Solubility Challenge
In standard Boc chemistry, DCM is the preferred solvent for resin swelling and coupling due to its low viscosity and excellent resin-solvation properties. However, Boc-Arg(NO2)-OH is insoluble in DCM .
-
Mechanism: The nitro group (
) on the guanidino side chain acts as a strong hydrogen bond acceptor. In non-polar solvents (DCM), intermolecular H-bonding between arginine residues dominates, causing the amino acid to precipitate or form a gel. -
The Solution: We must disrupt these intermolecular bonds using a polar aprotic solvent. DMF (N,N-Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are required.
The Stability Advantage
While difficult to dissolve, the
Pre-Synthesis Data Analysis[1]
Before beginning, compare the solvent compatibility and physical properties.
Table 1: Solubility Profile of Boc-Arg(NO2)-OH
| Solvent | Solubility Rating | Application Note |
| DCM (Dichloromethane) | Insoluble | Do NOT use for dissolution. Will cause precipitation.[1][2] |
| DMF (Dimethylformamide) | Good | Standard solvent. Effective at 0.1M – 0.4M. |
| NMP (N-methyl-2-pyrrolidone) | Excellent | Preferred for "difficult" sequences or concentrations >0.4M. |
| DMSO (Dimethyl sulfoxide) | High | Use with Caution. Can cause oxidation or violent reactions with certain coupling reagents (e.g., acid chlorides). |
Detailed Protocols
Protocol A: Standard Dissolution (The "DMF Method")
Recommended for standard couplings (0.1 mmol - 1.0 mmol scale).
Reagents:
-
Boc-Arg(NO2)-OH (Dry powder, stored at 4°C)
-
Anhydrous DMF (Amine-free, high purity)
-
Additive: HOBt (1-Hydroxybenzotriazole) - Optional but recommended.
Step-by-Step:
-
Calculate: Determine the required mass for a 3-fold or 4-fold excess relative to the resin substitution.
-
Weigh: Weigh the Boc-Arg(NO2)-OH into a dry glass scintillation vial.
-
Expert Tip: Do not use plastic vessels for initial dissolution if sonication is required, as they dampen ultrasonic energy.
-
-
Add Solvent: Add anhydrous DMF to achieve a final concentration of 0.2M to 0.3M .
-
Note: Do not attempt to make a "stock solution" >0.5M; it may gel over time.
-
-
Vortex: Vortex vigorously for 30 seconds.
-
The "Sparkle Test" (Self-Validation): Hold the vial up to a light source.
-
Pass: Solution is perfectly clear.
-
Fail: Solution looks hazy or has floating particulates ("sparkles").
-
-
Correction (If Cloudy): If the solution is not clear, add HOBt (1 equivalent relative to the amino acid). HOBt disrupts H-bonds and aids solubility while acting as a racemization suppressant.
Protocol B: The "Power Solubilization" (The "NMP/Sonication Method")
Required for high-concentration needs or old/aggregated batches.
-
Solvent Switch: Substitute DMF with NMP . NMP has higher polarity and better breaks down aggregates.
-
Sonication: Place the vial in an ultrasonic water bath. Sonicate for 60-second intervals.
-
Filtration (Last Resort): If particulates persist after 5 minutes of sonication, filter the solution through a 0.45µm PTFE syringe filter to prevent resin pore clogging.
Visualization: Dissolution Decision Tree
The following diagram illustrates the logical workflow for preparing the amino acid solution, ensuring no steps are missed.
Caption: Figure 1. Decision logic for solubilizing Boc-Arg(NO2)-OH. Note the critical checkpoint for visual inspection before activation.
Coupling & Activation Protocol
Once dissolved, the activation strategy is pivotal. Because you are likely using a Boc-strategy (which uses TFA for N-terminal deprotection), the resin is often swollen in DCM.[2][5]
Critical Mismatch: Your resin is in DCM, but your Arginine is in DMF. Resolution: This solvent mixture (DCM/DMF) is actually beneficial. It maintains resin swelling (DCM) while keeping the Arginine in solution (DMF).[2]
Activation Workflow (HBTU/DIEA Method)
Fastest coupling, best for automated synthesizers.
-
Dissolved AA: Take the Boc-Arg(NO2)-OH solution (in DMF/NMP) prepared above.
-
Activator: Add HBTU (0.9 - 1.0 equivalents relative to AA).
-
Base: Add DIEA (2.0 equivalents).
-
Time Constraint:IMMEDIATELY add this mixture to the resin.
-
Why? Activated esters of Arginine are less stable. Prolonged pre-activation can lead to racemization or side reactions.[6]
-
-
Reaction: Shake for 45–60 minutes.
-
Monitoring: Perform a Ninhydrin (Kaiser) test.
-
Note on Nitro-Arg: The nitro group does not interfere with the Kaiser test, so a standard blue-to-yellow result is valid.
-
Caption: Figure 2. Activation and coupling workflow highlighting the mixing of DCM-swollen resin with DMF-dissolved Arginine.
Safety & Downstream Considerations
Cleavage Warning
While this guide focuses on dissolution, the choice of Boc-Arg(NO2)-OH implies a specific cleavage requirement.
-
TFA Resistance: The
group is NOT removed by TFA. -
Removal: Requires Anhydrous HF (Hydrogen Fluoride) or catalytic hydrogenation.
-
Safety: HF is extremely hazardous and corrosive.[2] Ensure your facility is equipped with a specialized HF cleavage apparatus (e.g., Teflon/Kel-F lines) before using this derivative.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Merck (Novabiochem). (2023). Novabiochem® Peptide Synthesis Handbook. "Arginine Building Blocks and Side-Reactions."
-
BenchChem. (2025).[2][5] A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.
-
Bachem. (2023). Technical Data Sheet: Boc-Arg(NO2)-OH. Solubility and Handling Guidelines.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Peptide Synthesis with Boc-Arg(NO₂)-OH
Welcome to the technical support center for the successful application of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO₂)-OH) in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this critical building block, troubleshoot common issues, and ultimately optimize peptide yield and purity. As your Senior Application Scientist, I will guide you through field-proven insights and evidence-based protocols.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter when using Boc-Arg(NO₂)-OH.
Q1: I am experiencing low coupling efficiency after the introduction of Boc-Arg(NO₂)-OH, as indicated by a positive ninhydrin test. What are the likely causes and how can I resolve this?
A1: Low coupling efficiency with Boc-Arg(NO₂)-OH is a common issue that can often be resolved by systematically evaluating several factors. The sterically hindered nature of the guanidinium group, even with the nitro protecting group, can slow down the reaction kinetics.
Causality and Solutions:
-
Insufficient Activation: The pre-activation time or the choice of coupling reagents may be suboptimal.
-
Protocol: Ensure a sufficient pre-activation time of 1-2 minutes when using common coupling agents like HBTU/HOBt with a tertiary base such as DIEA.[1] For difficult couplings, consider switching to a more potent activating agent like HATU.
-
-
Suboptimal Reagent Stoichiometry: An inadequate excess of the amino acid and coupling reagents can lead to incomplete reactions.
-
Protocol: For a standard coupling, use 2-4 equivalents of Boc-Arg(NO₂)-OH and the coupling agent relative to the resin substitution.[1] If the coupling remains sluggish, increasing the equivalents to 5 can be beneficial.
-
-
Steric Hindrance: The surrounding amino acid sequence can sterically hinder the incoming Boc-Arg(NO₂)-OH.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of the reactive sites.
-
Protocol: Ensure the resin is fully swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for at least 30 minutes before the coupling step.[1]
-
Q2: My final peptide product shows a significant peak corresponding to a deletion of the arginine residue. What could be causing this?
A2: The complete deletion of an arginine residue points towards a failure in the coupling step, which may be exacerbated by side reactions.
Causality and Solutions:
-
δ-Lactam Formation: While the nitro protecting group on Boc-Arg(NO₂)-OH is known to suppress the formation of δ-lactam, a common side reaction with other arginine derivatives, it does not eliminate it entirely, especially under forcing conditions.[4][5] This intramolecular cyclization renders the amino acid incapable of coupling to the growing peptide chain.
-
Insight: The electron-withdrawing nature of the NO₂ group reduces the nucleophilicity of the guanidinium group, thereby minimizing this side reaction compared to other protecting groups like Pbf.[5]
-
Protocol: To minimize δ-lactam formation, avoid excessively long pre-activation times.[3] Using an in-situ neutralization protocol, where the neutralization of the N-terminal amine and the coupling of the activated amino acid occur simultaneously, can also improve yields for difficult sequences.[6]
-
-
Premature Termination: If the coupling of Boc-Arg(NO₂)-OH is incomplete and a capping step is included in your protocol, the unreacted N-terminal amines will be acetylated, leading to a truncated peptide.
-
Protocol: Ensure complete coupling of the preceding amino acid before introducing Boc-Arg(NO₂)-OH. After the arginine coupling, a positive ninhydrin test should be addressed with a recoupling rather than proceeding to the next cycle.
-
Q3: During the final cleavage and deprotection with Hydrogen Fluoride (HF), I am observing significant side product formation, including ornithine. How can I prevent this?
A3: The harsh acidic conditions required for the removal of the nitro protecting group can lead to side reactions. The formation of ornithine is a known side reaction during the HF cleavage of peptides containing Arg(NO₂).[7]
Causality and Solutions:
-
Incomplete Cleavage of the Nitro Group: The nitro group is more resistant to acid cleavage than many other side-chain protecting groups.
-
Carbocation-Induced Side Reactions: The cleavage of Boc and other protecting groups generates reactive carbocations that can modify sensitive residues.
-
Protocol: Always include scavengers in your cleavage cocktail. A common scavenger for Arg(NO₂) containing peptides is anisole.[2]
-
-
Alternative Deprotection Strategies: If HF cleavage consistently leads to undesirable side products, alternative methods for nitro group removal can be considered.
-
Protocol: The nitro group can be removed by reduction with stannous chloride (SnCl₂) in mild acidic conditions while the peptide is still on the resin.[4] Catalytic hydrogenation is another option, though it can sometimes lead to the reduction of aromatic residues like tryptophan or phenylalanine.[5][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using Boc-Arg(NO₂)-OH over other arginine derivatives like Boc-Arg(Tos)-OH?
A1: The choice of protecting group for the arginine side chain is critical and depends on the specific peptide sequence and desired synthetic strategy.
| Feature | Boc-Arg(NO₂)-OH | Boc-Arg(Tos)-OH |
| δ-Lactam Formation | Lower tendency for this side reaction.[4][5] | More prone to δ-lactam formation. |
| Deprotection Conditions | Requires strong acid (HF) for cleavage.[7] | Also requires HF for cleavage.[7] |
| Side Reactions during Cleavage | Can lead to ornithine formation.[7] | The released tosyl group can modify tryptophan residues.[7] |
| Stability in Solution | Reported to be stable in DMF and NBP.[1][4] | Generally stable. |
Expert Insight: Boc-Arg(NO₂)-OH is often preferred for sequences where δ-lactam formation is a significant concern. However, the potential for ornithine formation during HF cleavage must be considered and mitigated.
Q2: What are the optimal storage and handling conditions for Boc-Arg(NO₂)-OH?
A2: To ensure the integrity and reactivity of Boc-Arg(NO₂)-OH, proper storage and handling are essential.
-
Storage: Store the solid compound at 2-8°C in a tightly sealed container, protected from moisture and light.
-
Handling: Allow the container to warm to room temperature before opening to prevent moisture condensation. When preparing solutions in solvents like DMF or NBP, it is best to prepare them fresh for each coupling reaction. However, studies have shown that Boc-Arg(NO₂)-OH is stable in these solvents for extended periods at room temperature.[5][9]
Q3: Can I use Boc-Arg(NO₂)-OH in Fmoc-based solid-phase peptide synthesis?
A3: No, Boc-Arg(NO₂)-OH is not directly compatible with standard Fmoc-SPPS. The Boc group on the alpha-amine is acid-labile and would be cleaved during the repeated TFA treatments used to remove side-chain protecting groups in Fmoc chemistry. The appropriate derivative for Fmoc synthesis would be Fmoc-Arg(NO₂)-OH. The protection schemes in Boc and Fmoc chemistries are orthogonal, meaning the conditions for removing the temporary Nα-protecting group do not affect the permanent side-chain protecting groups, and vice-versa.[10]
Experimental Protocols & Visualizations
Standard Boc-SPPS Cycle for Boc-Arg(NO₂)-OH Incorporation
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Troubleshooting the Solubility of Boc-Arg(NO2)-OH in Dichloromethane (DCM)
Welcome to the technical support center for common challenges in peptide synthesis. This guide provides in-depth troubleshooting for a frequently encountered issue: the poor solubility of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH) in dichloromethane (DCM), a standard solvent in Boc-based solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles and provide a systematic, field-proven approach to overcoming this hurdle.
Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: Why is my Boc-Arg(NO2)-OH not dissolving in Dichloromethane (DCM)?
The solubility challenge stems from a fundamental mismatch in the physicochemical properties of the solute (Boc-Arg(NO2)-OH) and the solvent (DCM).
-
Molecular Polarity Mismatch: Boc-Arg(NO2)-OH is a highly polar, zwitterionic molecule. It possesses a free carboxylic acid, a protected α-amino group, and a guanidinium side chain modified with a potent electron-withdrawing nitro group.[1][2] These functional groups can engage in strong intermolecular hydrogen bonding and electrostatic interactions, leading to a stable crystal lattice structure that requires significant energy to disrupt.
-
Solvent Characteristics: Dichloromethane is a moderately polar, aprotic solvent.[3] While it is effective at dissolving many other Boc-protected amino acids and swelling polystyrene resins, its capacity for hydrogen bonding is weak.[4][5] It cannot effectively solvate the polar and ionic portions of the Boc-Arg(NO2)-OH molecule, making it a poor solvent for this specific derivative.
Q2: What are the key properties of Boc-Arg(NO2)-OH and DCM I should be aware of?
Understanding the properties of both components is crucial for diagnosing and solving the solubility issue.
| Property | Boc-Arg(NO2)-OH | Dichloromethane (DCM) | Rationale for Mismatch |
| Molecular Formula | C₁₁H₂₁N₅O₆[6] | CH₂Cl₂ | Large, complex amino acid derivative vs. small chlorinated solvent. |
| Molecular Weight | 319.31 g/mol [6] | 84.93 g/mol | - |
| Appearance | White to off-white solid powder[6] | Clear, colorless liquid | High crystal lattice energy in the solid solute. |
| Key Functional Groups | Carboxylic acid, Boc-amine, Nitroguanidino | Dichloromethyl | Solute has strong H-bond donors/acceptors; solvent does not. |
| General Polarity | High (Zwitterionic potential) | Moderate[3] | "Like dissolves like" principle is not met. |
| Reported Solubilities | Soluble in Water, DMSO; slightly in aq. base[6] | Miscible with most organic solvents | The ideal solvents for the solute (DMSO, water) are highly polar, unlike DCM. |
Troubleshooting Guide: A Systematic Approach
If you are encountering solubility issues, follow this systematic workflow, starting with simple physical methods before proceeding to more complex chemical interventions.
Workflow for Troubleshooting Boc-Arg(NO2)-OH Solubility
Caption: Initial troubleshooting workflow for solubility issues.
Part 1: Initial Physical Interventions
Q3: What are the first steps to take when my compound won't dissolve?
Before altering the chemical composition of your solvent system, simple physical methods can often resolve minor solubility issues, particularly those related to kinetics or aggregation.[7]
Protocol 1: Standard Physical Dissolution Attempts
-
Verify Reagent Quality: Ensure your Boc-Arg(NO2)-OH is of high purity (≥98%) and that your DCM is anhydrous and of appropriate grade.[7] Water impurities can significantly impact the solubility of protected amino acids.
-
Reduce Concentration: You may be exceeding the solubility limit. Halve the concentration of your solution and observe if the compound dissolves.[7]
-
Apply Sonication: Place the sealed vial in an ultrasonic bath for 5-15 minute intervals. Sonication provides energy to break up particle aggregates and can significantly accelerate the dissolution process.[7]
-
Apply Gentle Warming: Carefully warm the mixture to 30-40°C in a water bath. Increased kinetic energy can help overcome the activation energy barrier for dissolution.
-
Causality Note: Exercise caution. The Boc protecting group is acid-labile and can become susceptible to degradation at elevated temperatures, especially if any acidic impurities are present. Do not exceed 40°C.
-
If the compound remains insoluble after these steps, proceed to chemical modification of the solvent system.
Part 2: Advanced Chemical Strategies
Q4: How can I use a co-solvent to improve solubility in DCM?
This is the most common and effective strategy. By introducing a small amount of a highly polar, aprotic co-solvent, you can dramatically increase the solvating power of the bulk solution without significantly altering the overall reaction conditions.
The Mechanism: The polar co-solvent molecules preferentially solvate the polar functional groups of Boc-Arg(NO2)-OH, disrupting the strong intermolecular forces in the crystal lattice. This solvated complex is then more readily dispersed in the bulk DCM. Using co-solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with DCM has been shown to be a powerful system for dissolving sparingly-soluble protected peptides.[8]
Protocol 2: Co-Solvent Screening for Enhanced Solubility
-
Select a Co-solvent: Choose a suitable co-solvent from the table below. N,N-Dimethylformamide (DMF) is the most common first choice.
-
Prepare the Mixture: To your insoluble suspension of Boc-Arg(NO2)-OH in DCM, add the co-solvent dropwise while stirring or vortexing. Start with a low percentage (e.g., 5% v/v) and increase incrementally.
-
Observe and Record: Note the volume percentage at which the solute fully dissolves. Use the minimum amount of co-solvent necessary.
-
Self-Validation: A clear, homogenous solution indicates success. If precipitation occurs upon standing, a slightly higher percentage of co-solvent may be required.
-
| Co-Solvent | Recommended Starting % (v/v) | Notes & Rationale |
| N,N-Dimethylformamide (DMF) | 5 - 15% | Primary Choice. Highly polar aprotic solvent. Excellent at dissolving protected amino acids and widely used in SPPS.[7][9] |
| N-Methyl-2-pyrrolidone (NMP) | 5 - 15% | Similar to DMF, sometimes superior for solvating growing peptide chains and preventing aggregation.[4][10] |
| Dimethyl sulfoxide (DMSO) | 2 - 10% | Very Powerful. Use sparingly as it can be difficult to remove and may interfere with certain coupling reagents. Boc-Arg(NO2)-OH is known to be soluble in DMSO.[6][11] |
| Trifluoroethanol (TFE) | 10 - 20% | A powerful solvent for breaking up secondary structures and dissolving aggregated peptides; effective for difficult sequences.[8] |
Q5: Is it advisable to use additives like acids or bases?
Using additives is a viable but more complex strategy that should be approached with caution, as it can directly impact subsequent reaction steps.
-
Tertiary Bases (e.g., DIEA): Adding a small amount of Diisopropylethylamine (DIEA) can deprotonate the carboxylic acid, forming an ion pair (a salt). This salt often has a lower lattice energy and is more soluble in organic solvents.[12] However, this pre-neutralizes the amino acid, which can affect activation and coupling efficiency, and is generally only recommended when using in situ neutralization protocols.[13]
-
Weak Acids (e.g., Acetic Acid): Adding a trace amount of a weak acid is generally not effective in this case and is not recommended. It can potentially compromise the acid-labile Boc group.
Expert Recommendation: Prioritize the co-solvent strategy. It is more robust, predictable, and less likely to interfere with standard peptide coupling protocols.
Part 3: Alternative Primary Solvents
Q6: When should I abandon DCM and switch to a different primary solvent?
If your protocol is not strictly limited to DCM (e.g., you are performing solution-phase synthesis or your SPPS resin swells adequately in other solvents), switching entirely may be the most efficient solution.
| Solvent | Key Advantages | Key Disadvantages | Best Use Case |
| Dichloromethane (DCM) | Excellent for swelling polystyrene resins; historically used for favorable kinetics.[4][10] | Poor solvating power for polar amino acids and growing peptide chains.[4] | Standard Boc-SPPS where resin swelling is the primary concern. |
| N,N-Dimethylformamide (DMF) | Excellent Solubilizing Power. Dissolves most reagents and swells modern resins well.[9] | Can slowly decompose to form dimethylamine, which can prematurely cleave Fmoc groups (less of a concern in Boc chemistry). | The modern default for most SPPS applications, including those with difficult sequences. |
| N-Methyl-2-pyrrolidone (NMP) | Superior Solvating Power. Often better than DMF for preventing aggregation of hydrophobic peptides.[10] | More viscous and expensive than DMF. | For highly problematic sequences prone to aggregation or when DMF fails to provide adequate solubility. |
References
-
Montes, K. A. O., et al. (2022). Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Why High-Purity Boc-Arg(NO2)-OH Matters for Pharmaceutical Intermediates. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Fougere, L., et al. (2023). Dichloromethane replacement: towards greener chromatography via Kirkwood–Buff integrals. Analytical Methods. [Link]
-
Tawa, M., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]
-
Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Choosing the Right Boc-Amino Acid: A Guide to Boc-Arg(NO2)-OH in Peptide Synthesis. [Link]
-
Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Analyst (RSC Publishing). (2021). Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. [Link]
-
MDPI. (2022). Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Using Thin-Layer Chromatography as a Screening Tool. [Link]
-
ResearchGate. (2018). How to dissolve free amino acids?. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Fereshteh, Z., et al. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. [Link]
-
ResearchGate. Potential DCM replacement solvent blends. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
-
ResearchGate. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry | Request PDF. [Link]
-
Nalluri, B. N., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. [Link]
-
Akaji, K., et al. (1996). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Exploring the Versatile Uses of Dichloromethane | Elchemy [elchemy.com]
- 4. peptide.com [peptide.com]
- 5. Dichloromethane replacement: towards greener chromatography via Kirkwood–Buff integrals - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01266A [pubs.rsc.org]
- 6. Boc-Arg(NO2)-OH - SRIRAMCHEM [sriramchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Boc-Arg(NO2)-OH: Methodologies and Insights for Drug Development
In the landscape of peptide synthesis, the purity of protected amino acid building blocks is a cornerstone of success, directly impacting the yield, purity, and biological activity of the final therapeutic peptide. Nα-tert-butyloxycarbonyl-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH), a critical intermediate, is no exception.[1] Ensuring its purity, typically specified at ≥98%, is paramount to prevent the introduction of closely-related impurities that can compromise the entire synthetic pathway and the therapeutic efficacy of the final drug product.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Boc-Arg(NO2)-OH. We will delve into the rationale behind various chromatographic choices, present detailed experimental protocols, and compare their performance in resolving the main component from potential process-related impurities.
The Critical Role of HPLC in Quality Control of Boc-Arg(NO2)-OH
Reversed-phase HPLC (RP-HPLC) stands as the gold standard for analyzing the purity of protected amino acids due to its high resolving power and compatibility with a wide range of analytes.[2] For a molecule like Boc-Arg(NO2)-OH, which possesses both hydrophobic (Boc group) and polar (nitroguanidino and carboxylic acid groups) moieties, RP-HPLC offers the ideal separation mechanism. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that must be optimized to achieve baseline separation of the active pharmaceutical ingredient (API) from its impurities.
Method 1: The Workhorse - Reversed-Phase HPLC on a C18 Stationary Phase
The most common and robust method for the analysis of Boc-Arg(NO2)-OH utilizes a C18 (octadecylsilyl) stationary phase. The long alkyl chains of the C18 phase provide sufficient hydrophobicity to retain the Boc-protected amino acid, allowing for effective separation based on subtle differences in polarity with its impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its strong hydrophobic retention of the Boc group, which is a primary determinant of the molecule's interaction with the stationary phase.
-
Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B).
-
Mobile Phase A (Aqueous): Water with 0.1% Trifluoroacetic Acid (TFA). The TFA serves a dual purpose: it acidifies the mobile phase to suppress the ionization of the carboxylic acid group of Boc-Arg(NO2)-OH, leading to better peak shape and retention. It also acts as an ion-pairing agent, further enhancing the interaction of the analyte with the stationary phase.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Trifluoroacetic Acid. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The presence of TFA in the organic phase ensures consistency throughout the gradient.
-
-
Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is essential for this analysis. It allows for the elution of a wide range of compounds with varying polarities, from highly polar impurities that elute early to the more hydrophobic main compound and any non-polar impurities. A typical gradient might run from a low percentage of acetonitrile to a high percentage over 15-20 minutes to ensure adequate separation.
-
Detection: The nitro group (NO2) on the arginine side chain provides a strong chromophore, allowing for sensitive UV detection. Based on the UV spectrum of Nω-nitro-L-arginine, a detection wavelength of 270 nm is recommended for optimal sensitivity and specificity.[3]
Experimental Protocol:
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
-
Gradient: 10% to 90% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve Boc-Arg(NO2)-OH in a suitable diluent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
Potential Impurities and Their Separation:
The synthesis of Boc-Arg(NO2)-OH typically involves the reaction of Nω-nitro-L-arginine with di-tert-butyl dicarbonate (Boc anhydride).[4] Potential impurities can arise from the starting materials or side reactions:
-
Nω-nitro-L-arginine: The unreacted starting material is significantly more polar than the product and will elute very early in the chromatogram.
-
Di-tert-butyl dicarbonate and its byproducts (e.g., tert-butanol): These are generally more volatile and less polar and may not be well-retained or may elute very late.
-
Boc-Arg(NO2)-OH diastereomers: If the starting Nω-nitro-L-arginine contains the D-enantiomer, the resulting Boc-D-Arg(NO2)-OH will be present. Chiral separation would be required for quantification, which is beyond the scope of this achiral method.
-
Over-protected species: Formation of a di-Boc species is a possibility, which would be more hydrophobic and have a longer retention time.
-
N-Nitroso L-Arginine: A potential impurity that can form under certain conditions and is a regulatory concern.[5] Its chromatographic behavior would need to be determined relative to the main peak.
Data Presentation:
| Compound | Expected Retention Time (min) | Key Differentiating Feature |
| Nω-nitro-L-arginine | Early eluting (< 5 min) | High polarity |
| Boc-Arg(NO2)-OH | Mid-gradient (approx. 10-15 min) | Main component |
| Di-Boc-Arg(NO2)-OH | Late eluting (> 15 min) | Increased hydrophobicity |
Method 2: Alternative Approaches for Enhanced Selectivity
While the standard C18 method is robust, certain situations may call for alternative approaches to resolve co-eluting impurities or to accommodate different sample matrices.
Ion-Pair Reversed-Phase HPLC
For enhanced retention and selectivity of polar and ionic compounds, ion-pair reversed-phase chromatography can be employed.[6][7] This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby increasing its retention on a reversed-phase column.
-
Rationale: While TFA already acts as a weak ion-pairing agent, stronger agents like hexane sulfonic acid can be used to further increase the retention of Boc-Arg(NO2)-OH and its more polar impurities, potentially improving their separation.
-
Considerations: The use of non-volatile ion-pairing reagents can be detrimental to the column and is not compatible with mass spectrometry. Method development can also be more complex.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.[8][9][10][11][12] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
-
Rationale: HILIC could be particularly useful for separating highly polar impurities from the starting material, Nω-nitro-L-arginine, from the main Boc-Arg(NO2)-OH peak. The elution order in HILIC is typically the reverse of that in RP-HPLC.
-
Considerations: HILIC methods can sometimes suffer from longer equilibration times and may be more sensitive to the water content of the sample and mobile phase.
Experimental Workflow & Data Analysis
The following diagram illustrates the general workflow for the HPLC purity analysis of Boc-Arg(NO2)-OH.
Caption: A streamlined workflow for the HPLC purity analysis of Boc-Arg(NO2)-OH.
Logical Relationship of Method Components
The interplay between the different components of the HPLC method is crucial for a successful separation.
Caption: Interdependencies of the key components in the RP-HPLC method.
Conclusion and Recommendations
For routine quality control of Boc-Arg(NO2)-OH, the reversed-phase HPLC method using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is the recommended starting point. This method is robust, reliable, and capable of separating the main component from its most common process-related impurities. The detection wavelength of 270 nm provides excellent sensitivity for the nitro-containing analyte.
For challenging separations where co-elution is observed, exploring alternative stationary phases (e.g., C8, Phenyl-Hexyl) or considering advanced techniques like ion-pair chromatography or HILIC may be beneficial. However, for most applications, the presented C18 method will provide the necessary resolution and accuracy to ensure the high purity of Boc-Arg(NO2)-OH, a critical prerequisite for the successful synthesis of peptide-based therapeutics.
References
-
Ningbo Inno Pharmchem Co.,Ltd. Why High-Purity Boc-Arg(NO2)-OH Matters for Pharmaceutical Intermediates. [Link]
-
Isidro-Llobet, A., et al. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Aapptec Peptides. Boc-Arg(NO2)-OH [2188-18-3]. [Link]
-
HILICON AB. direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]
-
Pharmaffiliates. Arginine-impurities. [Link]
-
Armstrong, D. W., et al. Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. ResearchGate. [Link]
-
Arasu, M. M. A., et al. Spectroscopic investigations (FTIR, UV-VIS, NMR) and DFT calculations on the molecular structure of Nω-Nitro-L-arginine. ResearchGate. [Link]
-
S. S. L. G, et al. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]
-
E. Rech, A., et al. Ethyl-bridged hybrid column as an efficient alternative for HPLC analysis of plasma amino acids by pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. ResearchGate. [Link]
-
Pope, B. M., et al. DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. [Link]
-
Arasu, M. M. A., et al. Spectroscopic investigations (FTIR, UV-VIS, NMR) and DFT calculations on the molecular structure of Nω-Nitro-L-arginine. Cauvery College For Women. [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]
-
Veeprho. N-Nitroso L-Arginine | CAS 151512-14-0. [Link]
-
Chen, Y., et al. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Kromidas, S. A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. [Link]
-
Element Lab Solutions. HPLC Columns for Amino Acid & Cell Structure Analysis. [Link]
-
Chromatography Online. Direct Analysis of Amino Acids by HILIC–ESI-MS. [Link]
-
Sarwar, G., et al. Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. PMC - NIH. [Link]
-
Reddy, M. P., et al. Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. ACS Publications. [Link]
-
Agilent. Analysis of Amino Acids by HPLC. [Link]
-
Agilent. Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. [Link]
-
PubChem. Di-tert-butyl dicarbonate | C10H18O5 | CID 90495. NIH. [Link]
-
Prinsen, B. H. C. M., et al. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed. [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Identification of Nitro-Arginine Residues
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of arginine residues to form nitro-arginine is a critical event in a range of physiological and pathological processes. As a stable marker of nitric oxide-dependent oxidative stress, the accurate identification and quantification of nitro-arginine in proteins are paramount for advancing our understanding of diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides an in-depth comparison of mass spectrometry-based approaches for the confident identification of nitro-arginine residues, supported by established principles of peptide fragmentation and sample preparation. We will also explore alternative methods to provide a comprehensive overview for researchers in the field.
The Significance of Nitro-Arginine in Biological Systems
Protein nitration, the addition of a nitro group (-NO2) to an amino acid residue, is a key indicator of nitrosative stress. While the nitration of tyrosine has been extensively studied, the modification of arginine residues offers a unique and complementary view of the molecular landscape of oxidative damage. The formation of nitro-arginine is a result of the reaction of arginine residues with potent nitrating agents, such as peroxynitrite, which is formed from the rapid reaction of nitric oxide (NO•) and superoxide (O2•−). Understanding the sites and stoichiometry of arginine nitration can provide invaluable insights into disease mechanisms and the efficacy of therapeutic interventions.
Principles of Mass Spectrometry-Based Identification of Nitro-Arginine
The cornerstone of identifying post-translationally modified peptides is tandem mass spectrometry (MS/MS). In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and introduced into the mass spectrometer. Peptides containing nitro-arginine are first selected based on their mass-to-charge ratio (m/z) and then fragmented to produce a characteristic spectrum of fragment ions. The analysis of this fragmentation pattern allows for the confirmation of the peptide sequence and the precise localization of the nitro-arginine modification.
A critical aspect of identifying nitro-arginine is its unique fragmentation behavior. The nitroguanidino group of nitro-arginine is susceptible to a characteristic neutral loss of the nitro group (NO2), resulting in a mass shift of 46 Da. This neutral loss is a key diagnostic feature that can be used to pinpoint peptides containing this modification.
Comparing Fragmentation Techniques for Nitro-Arginine Identification
The choice of fragmentation technique significantly impacts the quality of the resulting MS/MS spectrum and the confidence of peptide identification. The three most common fragmentation methods employed in proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a well-established and widely used fragmentation technique where precursor ions are accelerated and collided with an inert gas.[1][2] This collision imparts internal energy, leading to the fragmentation of the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.
-
Mechanism: CID is a vibrational excitation method that leads to the cleavage of the most labile bonds.
-
Advantages for Nitro-Arginine: CID is effective at inducing the characteristic neutral loss of the nitro group from the nitro-arginine side chain, providing a strong diagnostic signal.
-
Limitations: For peptides containing multiple basic residues, the charge may be sequestered on one of the basic sites, leading to poor fragmentation of the peptide backbone and incomplete sequence information. Furthermore, labile modifications can be lost before the backbone is sufficiently fragmented.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type CID technique available on Orbitrap mass spectrometers. It involves fragmentation in a higher-pressure gas cell, followed by detection of the fragment ions in the high-resolution Orbitrap analyzer.
-
Mechanism: Similar to CID, HCD is a vibrational excitation method but with a higher energy deposition, leading to more extensive fragmentation.
-
Advantages for Nitro-Arginine: HCD provides high-resolution and high-mass-accuracy fragment ion spectra, which aids in the confident identification of fragment ions, including the characteristic neutral loss. The higher energy can lead to more complete fragmentation of the peptide backbone compared to CID.
-
Limitations: Like CID, HCD can also result in the loss of labile modifications, and the fragmentation efficiency can be influenced by the presence of basic residues.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions.
-
Mechanism: ETD is a radical-driven process that is less dependent on the vibrational energy landscape of the peptide.
-
Advantages for Nitro-Arginine: A key advantage of ETD is its ability to preserve labile post-translational modifications, such as nitration. This means that the nitro group is more likely to be retained on the fragment ions, allowing for more confident site localization. ETD is also particularly effective for fragmenting larger and more highly charged peptides.
-
Limitations: ETD is most effective for precursor ions with a charge state of +3 or higher. Singly and doubly charged precursors often do not fragment efficiently. The presence of a high abundance of non-fragmented precursor ions can complicate the spectrum.
Diagnostic Fragment Ions for Nitro-Arginine
Beyond the characteristic neutral loss of NO2 (46 Da), the presence of immonium ions in the low m/z region of the MS/MS spectrum can provide additional evidence for the presence of specific amino acids. The theoretical m/z of the immonium ion for nitro-arginine is 159.09. The observation of this ion, along with the neutral loss and a comprehensive series of b, y, c, or z ions, significantly increases the confidence in the identification of a nitro-arginine containing peptide.
Comparative Summary of Mass Spectrometry Techniques
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Fragmentation Type | Vibrational (ergodic) | Vibrational (ergodic) | Radical-driven (non-ergodic) |
| Primary Fragment Ions | b, y | b, y | c, z |
| Preservation of PTMs | Poor to moderate | Moderate | Excellent |
| Precursor Charge State | Effective for +2, +3 | Effective for +2, +3 | Most effective for ≥+3 |
| Sequence Coverage | Can be limited by basic residues | Generally better than CID | Often provides more complete backbone fragmentation |
| Diagnostic Feature | Prominent neutral loss of NO2 (46 Da) | Prominent neutral loss of NO2 (46 Da) | Retention of the nitro group on fragment ions |
Experimental Workflow for Nitro-Arginine Identification
A robust and reproducible workflow is essential for the successful identification of nitro-arginine residues. The following provides a detailed, step-by-step methodology.
Figure 1: A comprehensive workflow for the identification and quantification of nitro-arginine residues.
Detailed Experimental Protocol
1. Protein Extraction and Digestion:
-
Objective: To extract proteins from the biological sample and digest them into peptides suitable for mass spectrometry analysis.
-
Protocol:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.
-
Digest the proteins with trypsin (or another suitable protease) overnight at 37°C. The choice of protease is critical as it determines the length and properties of the resulting peptides.
-
2. Enrichment of Nitrated Peptides:
-
Objective: To increase the concentration of low-abundant nitrated peptides relative to their unmodified counterparts.
-
Protocol (Immunoaffinity Enrichment):
-
Incubate the digested peptide mixture with anti-nitro-arginine antibodies coupled to magnetic beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched nitrated peptides using a low pH buffer.
-
Desalt the eluted peptides using C18 StageTips before LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Objective: To separate the peptides and generate high-quality MS/MS spectra for identification.
-
Protocol:
-
Load the desalted peptide sample onto a reversed-phase analytical column.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Acquire MS1 spectra to determine the m/z of the eluting peptides.
-
Select the most intense precursor ions for fragmentation using CID, HCD, or ETD.
-
Acquire high-resolution MS2 spectra of the fragment ions.
-
4. Data Analysis:
-
Objective: To identify the nitrated peptides and localize the modification site.
-
Protocol:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental MS/MS spectra to a protein sequence database.
-
Specify the mass shift for nitro-arginine (+45.004 Da) as a variable modification.
-
Manually validate the peptide-spectrum matches for high-confidence identifications, paying close attention to the presence of the characteristic neutral loss and diagnostic immonium ions.
-
Use specialized software for PTM localization to assign a probability score to the identified modification site.
-
Alternative Methods for Nitro-Arginine Detection
While mass spectrometry offers the most detailed and specific information, other methods can be used for the detection and quantification of nitro-arginine, particularly for validating mass spectrometry findings or for high-throughput screening.
Immunoassays (ELISA and Western Blotting)
Enzyme-linked immunosorbent assays (ELISA) and Western blotting are antibody-based techniques that can detect the presence of nitrated proteins.
-
Principle: These methods rely on the high specificity of antibodies that recognize the nitro-arginine modification.
-
Advantages:
-
High throughput and relatively low cost.
-
Can provide quantitative or semi-quantitative data.
-
-
Limitations:
-
Do not provide information on the specific site of nitration.
-
The availability of highly specific and validated antibodies for nitro-arginine is limited compared to those for nitro-tyrosine.
-
Cross-reactivity of antibodies can lead to false-positive results.
-
Comparison of Mass Spectrometry and Immunoassays
| Feature | Mass Spectrometry | Immunoassays (ELISA/Western Blot) |
| Specificity | High (identifies specific peptide sequence and modification site) | Moderate to High (dependent on antibody specificity) |
| Information Content | Site-specific localization, relative quantification | Overall protein nitration level |
| Throughput | Lower | Higher |
| Cost | Higher | Lower |
| Requirement for a priori knowledge | Not required for discovery proteomics | Requires a specific antibody |
Conclusion: A Multi-faceted Approach to a Complex Modification
The identification of nitro-arginine residues is a challenging but rewarding endeavor that can provide significant insights into the role of nitrosative stress in health and disease. Mass spectrometry, with its array of fragmentation techniques, stands as the most powerful tool for the definitive identification and site-specific localization of this modification.
-
For discovery and comprehensive characterization, a combination of HCD and ETD is recommended. HCD provides high-quality fragmentation for a broad range of peptides, while ETD excels in preserving the labile nitro group and fragmenting larger peptides.
-
CID remains a valuable and widely accessible technique, particularly for targeted and quantitative studies where the characteristic neutral loss can be monitored.
The choice of the optimal workflow will depend on the specific research question, the available instrumentation, and the nature of the biological sample. By carefully considering the strengths and weaknesses of each approach and employing a rigorous and validated experimental pipeline, researchers can confidently navigate the complexities of nitro-proteomics and unlock the valuable information held within this critical post-translational modification.
References
-
Collision-induced dissociation. Wikipedia. [Link]
-
Patel, V. F., & Pikal, M. J. (2011). Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation. Digital Commons@Kennesaw State University. [Link]
-
Walsh, G. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. Journal of Proteome Research, 9(3), 1167–1174. [Link]
-
Molina, H., & Pandey, A. (2009). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research, 9(2), 996–1004. [Link]
-
Tanner, S., et al. (2008). Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer. Journal of the American Society for Mass Spectrometry, 19(11), 1645–1653. [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]
-
Elabscience. (n.d.). 3-NT(3-Nitrotyrosine) ELISA Kit (E-EL-0040). [Link]
Sources
High-Resolution NMR Characterization of Arg(NO₂)-Modified Peptides
Topic: High-Resolution NMR Characterization of Peptides with Nitroarginine [Arg(NO₂)] Modifications Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Arg(NO₂) Advantage
In peptide synthesis and drug discovery, the Nitroarginine [Arg(NO₂)] residue serves two distinct, critical roles: as a robust side-chain protecting group during Solid-Phase Peptide Synthesis (SPPS) and as a pharmacophore in Nitric Oxide Synthase (NOS) inhibitors.
Unlike the standard Pbf/Pmc protecting groups, Arg(NO₂) offers unique resistance to
This guide provides a definitive technical framework for the NMR validation of Arg(NO₂) peptides, distinguishing them from native Arginine and the pathological
Comparative Analysis: Spectral Fingerprinting
The introduction of the nitro group (
Table 1: NMR Observable Comparison (DMSO-d₆, 298 K)
| Feature | Native Arginine (Arg) | Nitroarginine [Arg(NO₂)] | Ornithine |
| Functionality | Protonated Guanidinium ( | Neutral Nitro-Guanidine | Cyclic Amide (Lactam) |
| ¹H | 3.15 ppm (Multiplet) | 3.25 – 3.40 ppm (Deshielded) | 3.10 – 3.20 ppm (Rigid/Split) |
| ¹H | ~7.2–7.6 ppm (Broad/Invisible) | 8.0 – 8.5 ppm (Sharp, H-bonded) | ~7.8 ppm (Lactam NH) |
| ¹³C | 157.5 ppm (Guanidinium) | 159.0 – 160.5 ppm (Broad) | N/A (Carbonyl appears at ~175 ppm ) |
| ¹⁵N | ~70–85 ppm | ~370 ppm (Distinct Nitro shift) | N/A |
| pKa (Side Chain) | ~12.5 (Always Protonated) | ~ -1.0 to 1.0 (Neutral at pH 7) | Neutral |
Critical Insight: The most dangerous impurity, the
-lactam, is best detected by ¹³C NMR . If you see a carbonyl signal around 175 ppm that does not belong to the peptide backbone, your Arginine has cyclized.
Experimental Workflow: The "Self-Validating" Protocol
To ensure data integrity, do not rely on a single 1D proton spectrum. The Arg(NO₂) modification alters the hydrogen bonding network, often stabilizing the
Step-by-Step Characterization Protocol
1. Sample Preparation:
-
Solvent: Dissolve 2–5 mg of peptide in DMSO-d₆ (99.9% D).
-
Why? D₂O promotes rapid exchange of the critical
-NH proton. DMSO preserves this signal, which is diagnostic for the mono-substituted nitro-guanidine group.
-
-
Concentration: 1–2 mM is sufficient for cryoprobe instruments; 5–10 mM for standard room-temperature probes.
2. Pulse Sequence Configuration:
-
1D ¹H NMR: Acquire with sufficient relaxation delay (d1 = 2.0s) to integrate the amide region accurately.
-
2D ¹H-¹³C HSQC: Essential for separating the
-CH and -CH₂ signals.-
Target: Look for the
-CH₂ correlation. In Arg(NO₂), this cross-peak shifts downfield in both dimensions compared to native Arg.
-
-
1D ¹³C (or HMBC): Run overnight if necessary to resolve the quaternary carbons.
-
Validation: Confirm presence of C
(~160 ppm) and absence of Lactam C=O (~175 ppm).
-
3. Data Interpretation Logic:
-
Check 1: Is the
-NH visible? (Yes = Likely Arg(NO₂); No = Native Arg or Exchange). -
Check 2: Is there a peak at 175 ppm? (Yes = Failed Synthesis/Lactamization).
Visualization: Mechanism & Workflow
Figure 1: Structural Impact of Nitro-Modification on NMR Signals
This diagram illustrates the electron-withdrawing effect of the nitro group and the competing lactamization pathway.
Caption: Chemical shift perturbations driven by the electron-withdrawing nitro group and the distinct signature of the lactam impurity.
Figure 2: The Validation Workflow
A decision tree for confirming the identity of the synthesized peptide.
Caption: Step-by-step decision tree for validating Arg(NO₂) integrity and ruling out cyclization.
Troubleshooting & Artifacts
-
Artifact: "Missing" Guanidino Protons
-
Cause: Even in Arg(NO₂), the terminal NH₂ protons can be broad due to rotation around the C-N partial double bond.
-
Solution: Lower the temperature to 278 K to freeze the rotamers and sharpen the signals.
-
-
Artifact: Water Suppression Holes
-
Cause: The
-CH signals of Arginine often lie near the water signal (4.7 ppm). -
Solution: Use Excitation Sculpting or WET solvent suppression instead of standard Presat to avoid bleaching the signal of interest.
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Alhassan, M., et al. (2020). Revisiting NO₂ as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. [Link]
-
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]
-
Verdoliva, A., et al. (1995). Side-chain-to-side-chain cyclization of arginine-containing peptides. Journal of Peptide Science. [Link]
Boc-Arg(NO₂)-OH Purity Standards: A Comparative Guide for Pharmaceutical Research
Executive Summary: The Purity Paradox in Peptide Synthesis
In pharmaceutical peptide synthesis, the purity of the starting material is not merely a specification; it is the rate-limiting step of downstream yield. While "Research Grade" (98%) Boc-Arg(NO₂)-OH is sufficient for short academic sequences, it is statistically disastrous for therapeutic manufacturing.[1]
This guide analyzes Boc-Arg(NO₂)-OH (N-alpha-t-Butoxycarbonyl-N-omega-nitro-L-arginine), differentiating between standard commercial grades and the stringent requirements for Good Manufacturing Practice (GMP) API synthesis.[1] We compare its performance against its primary alternatives, Boc-Arg(Tos)-OH and Fmoc-Arg(Pbf)-OH , and provide validated analytical protocols for assessing enantiomeric excess.[1]
Part 1: The Criticality of Purity in GMP Synthesis
The "99.5% vs. 98%" Deception
A common misconception in early-stage drug development is that 98% purity is "good enough."[1] In Solid Phase Peptide Synthesis (SPPS), impurities in the starting material are not just spectators; they are active participants that terminate chains or create deletion sequences.[1]
The Math of Failure:
If you synthesize a 20-mer peptide using 98% pure amino acids:
The 1.5% difference in starting material purity results in a 24% difference in crude yield.
Critical Quality Attributes (CQAs) for Pharma-Grade Boc-Arg(NO₂)-OH
For use in Clinical Trial Material (CTM) or Commercial APIs, the following specifications are the industry standard.
| Attribute | Research Grade Spec | Pharma/GMP Grade Spec | Impact on Synthesis |
| Chemical Purity (HPLC) | ≥ 98.0% | ≥ 99.5% | Prevents truncation/deletion sequences.[1] |
| D-Enantiomer (Chiral) | ≤ 1.0% | ≤ 0.2% | Prevents diastereomer formation (impossible to purify later).[1] |
| Free Arginine | ≤ 0.5% | ≤ 0.1% | Causes uncontrolled coupling/branching.[1] |
| Water Content (KF) | ≤ 2.0% | ≤ 0.5% | Water hydrolyzes active esters, lowering coupling efficiency.[1] |
| Ornithine Content | Not Specified | ≤ 0.2% | Critical side-reaction byproduct of Nitro-Arg synthesis.[1] |
Part 2: Comparative Analysis: Boc-Arg(NO₂)-OH vs. Alternatives[2]
The choice of Arginine protection dictates the cleavage strategy. Below is the technical comparison between the Nitro (
Boc-Arg(NO₂)-OH (Nitro-Arginine)[2][3][4][5][6]
-
Mechanism: The nitro group protects the guanidine moiety through electron withdrawal.
-
Deprotection:
-
Best For: Solution-phase synthesis or strategies requiring "safety-catch" cleavage where HF is avoided.[1]
Boc-Arg(Tos)-OH (Tosyl-Arginine)[2]
-
Mechanism: Sulfonyl-based protection.[1]
-
Deprotection: Strictly HF (Hydrofluoric Acid).[1] Stable to Hydrogenation.
-
Best For: Standard Boc-SPPS where HF cleavage is already planned.[1] It is generally more stable to Ornithine formation than the
variant during HF cleavage.[1]
Fmoc-Arg(Pbf)-OH[2][7][8]
-
Mechanism: Base-labile N-term, Acid-labile side chain (TFA).[1]
-
Best For: Modern SPPS facilities avoiding HF.[1] Not compatible with Boc strategies.
Comparative Performance Data
| Feature | Boc-Arg(NO₂)-OH | Boc-Arg(Tos)-OH | Fmoc-Arg(Pbf)-OH |
| Coupling Kinetics | Slower (Steric bulk of | Moderate | Fast |
| H₂/Pd Cleavable? | YES (Major Advantage) | NO | NO |
| HF Cleavable? | YES (High risk of side rxn) | YES (Clean) | N/A (TFA only) |
| Solubility (DMF) | High | High | Very High |
| Cost | Moderate | Moderate | High |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct Arginine derivative and the cascade effect of impurities.
Caption: Decision tree for selecting Arginine protecting groups based on synthesis strategy and cleavage requirements.
Part 4: Analytical Protocols (Self-Validating Systems)
To ensure the "Pharma Grade" status of your Boc-Arg(NO₂)-OH, you must validate its enantiomeric purity.[1] Standard C18 HPLC cannot distinguish D-Arg from L-Arg.[1]
Protocol 1: Chiral HPLC Assessment (The "Crown" Method)
This method utilizes a Crown Ether column, which complexes specifically with the primary amine of amino acids.[1]
-
Objective: Quantify D-Boc-Arg(NO₂)-OH impurity.
-
Column: Crownpak CR(+) (Daicel) or equivalent (150 x 4.0 mm, 5 µm).[1]
-
Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 / Methanol (90:10 v/v).[1]
-
Note: Low pH is required to protonate the amine for crown ether complexation.[1]
-
-
Flow Rate: 0.8 mL/min.[1]
-
Temperature: 25°C (Lower temperatures improve chiral resolution).
-
Detection: UV @ 210 nm.[1]
-
Sample Prep: Dissolve 10 mg sample in 1 mL Mobile Phase. Filter (0.22 µm).[1]
-
Acceptance Criteria:
Protocol 2: TLC Purity Check (Quick Screen)
Before committing to an expensive synthesis, a quick TLC can reveal free arginine or major degradation.[1]
-
Plate: Silica Gel 60 F254.[1]
-
Solvent System: Chloroform : Methanol : Acetic Acid (85 : 10 : 5).[1]
-
Visualization:
Part 5: Impurity Propagation Visualization[1][2]
The following graph demonstrates why high-purity standards are mathematically essential for long peptides.
Caption: The "2% Error Cascade": How a 98% purity standard degrades final peptide yield exponentially.
References
-
MDPI. (2020).[1] Revisiting NO₂ as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Retrieved from [Link][1]
-
National Institutes of Health (PubChem). (2025).[1] Boc-Arg(Pbf)-OH Compound Summary. Retrieved from [Link][1]
-
Ningbo Inno Pharmchem. (2026).[1][2] Why High-Purity Boc-Arg(NO2)-OH Matters for Pharmaceutical Intermediates. Retrieved from [Link][1]
Sources
Advantages of Nitro vs Tosyl protection for Arginine
Comparative Analysis of Guanidino Protection: Nitro ( ) vs. Tosyl ( ) for Arginine[1]
Executive Summary
In the landscape of peptide synthesis, particularly within Boc-SPPS (Solid Phase Peptide Synthesis) and solution-phase strategies, the protection of the arginine guanidino side chain remains one of the most challenging aspects due to its high basicity (
This guide provides a technical comparison of these two protecting groups, analyzing their electronic stabilization mechanisms, cleavage kinetics, and impurity profiles. The choice between
Mechanistic Basis of Protection
The guanidino group of arginine must be masked to prevent acylation during peptide coupling. Both
Nitro ( ) Protection[1]
-
Mechanism: The nitro group is strongly electron-withdrawing, effectively suppressing the nucleophilicity of the guanidino nitrogens through resonance delocalization.
-
Structure:
-nitroarginine ( ). -
Key Characteristic: It introduces a unique orthogonality. While stable to acids used in Boc removal (TFA), it is susceptible to reduction (hydrogenolysis) and strong acids (HF).
Tosyl ( ) Protection[1][2][3]
-
Mechanism: The
-toluenesulfonyl group provides protection via steric bulk and sulfonyl-based electron withdrawal. -
Structure:
-tosylarginine ( ). -
Key Characteristic: It is the "fortress" of protecting groups. It is exceptionally stable to acids, including HBr/AcOH and TFMSA (Trifluoromethanesulfonic acid), requiring anhydrous HF for removal.
Stability Comparison Table
| Feature | Nitro ( | Tosyl ( |
| Boc Removal (TFA) | Stable | Stable |
| Coupling Efficiency | Moderate (Steric bulk is lower, but H-bonding can aggregate) | High (Excellent solubility) |
| TFMSA Cleavage | Stable | Stable (Requires HF) |
| Hydrogenolysis ( | Cleavable (Primary Advantage) | Stable |
| HF Cleavage | Cleavable (Fast) | Cleavable (Slow/Difficult) |
Critical Performance Analysis
Cleavage Kinetics and Orthogonality
The primary advantage of Nitro is its susceptibility to catalytic hydrogenation. This allows for the synthesis of peptides in solution or on solid support where HF usage is precluded due to sensitive moieties (e.g., glycosylated peptides).
Conversely, Tosyl is preferred when the peptide must survive harsh acidic conditions during synthesis or intermediate purification. However, its removal requires "High" HF conditions (anhydrous HF at 0°C), which poses safety risks and requires specialized Teflon/Kel-F apparatus.
Impurity Profiles & Side Reactions
This is the deciding factor for most medicinal chemists.
-
Nitro Risk: Ornithine Formation During cleavage (especially hydrogenolysis or insufficient HF treatment), the guanidino group can undergo partial reduction or hydrolysis, converting Arginine into Ornithine . This is a difficult impurity to separate as it alters the charge profile significantly.
-
Mitigation: Use of high pressure during hydrogenolysis or ensuring anhydrous conditions in HF.
-
-
Tosyl Risk: Tryptophan Alkylation The tosyl cation released during HF cleavage is a potent electrophile. If Tryptophan (Trp) is present, the tosyl group can alkylate the indole ring.
-
Mitigation: Mandatory use of scavengers (Thioanisole/Cresol) and the "Low-High" HF protocol.
-
Visualization: Selection Logic & Pathways
Figure 1: Decision tree for selecting Arginine protection based on synthesis constraints and cleavage capabilities.
Experimental Protocols
Protocol A: "Low-High" HF Cleavage for Arg(Tos)
Designed to minimize carbocation modification of Trp/Tyr residues while ensuring complete Tosyl removal.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF)[2]
-
p-Cresol (Scavenger)
-
Dimethyl sulfide (DMS - Mechanism modulator)
-
p-Thiocresol (if Trp is present)[3]
Step-by-Step:
-
Low HF Step (Pre-cleavage):
-
High HF Step (Arg Deprotection):
-
Work-up:
-
Evaporate HF rapidly.
-
Precipitate peptide in cold diethyl ether.
-
Lyophilize from dilute acetic acid.
-
Protocol B: Catalytic Hydrogenolysis of Arg( )
Ideal for solution-phase synthesis or non-resin bound intermediates.
Reagents:
-
Pd/C (10% Palladium on Carbon) or Pd Black (more active)
-
Solvent: Methanol/Acetic Acid (1:1) or DMF (if solubility is low)
-
Hydrogen Gas (
)
Step-by-Step:
-
Preparation:
-
Dissolve the protected peptide in the solvent system (approx 10-20 mg/mL).
-
Add Pd/C catalyst (10-20% by weight of peptide).
-
-
Reaction:
-
Purge the vessel with
, then introduce (balloon pressure is often sufficient for small scales; 3-4 bar Parr hydrogenation preferred for scale-up). -
Stir vigorously at Room Temperature for 6–12 hours .
-
Monitoring: Check HPLC for the shift in retention time (loss of
group).
-
-
Work-up:
-
Filter the mixture through Celite to remove the catalyst. Caution: Pd catalysts are pyrophoric when dry. Keep wet.
-
Concentrate the filtrate under reduced pressure.
-
References
-
Bergmann, M., Zervas, L., & Rinke, H. (1934). New process for the synthesis of peptides of arginine.[6] Hoppe-Seyler's Zeitschrift für physiologische Chemie.
-
Yamashiro, D., & Li, C. H. (1973). Adrenocorticotropins. 44. Total synthesis of the human hormone by the solid-phase method. Journal of the American Chemical Society.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.
-
BenchChem. (2025).[7] A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[7][2][5][8][9][10] Chemical Reviews.
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QC Benchmarks for Commercial Boc-Arg(NO₂)-OH: A Comparative Guide
Topic: QC benchmarks for commercial Boc-Arg(NO2)-OH reagents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary: The "Hidden" Variable in Peptide Yields
In Boc-solid phase peptide synthesis (SPPS), Arginine is notoriously problematic.[1] Its guanidino side chain is highly basic and nucleophilic, requiring robust protection.[1][2] Boc-Arg(NO₂)-OH (
However, commercial sources of Boc-Arg(NO₂)-OH vary significantly in quality.[1] Impurities such as the D-enantiomer , free Arginine , and residual water are silent killers of synthesis efficiency.[1] A 1% D-isomer contamination in a starting material can lead to difficult-to-separate diastereomers in the final peptide, often rendering a GMP batch non-compliant.[1]
This guide establishes rigorous Quality Control (QC) benchmarks for Boc-Arg(NO₂)-OH, comparing "Premium" vs. "Standard" commercial grades, and provides self-validating protocols to verify them in your lab.
Critical Quality Attributes (CQAs) & Benchmarks
To ensure reproducibility, reagents must meet specific CQAs. The following table synthesizes data from top-tier suppliers (e.g., Bachem, Merck) versus typical bulk industrial specifications.
Table 1: Comparative Specification Benchmarks
| Quality Attribute | Premium Grade (Benchmark) | Standard/Bulk Grade | Impact on Synthesis |
| Purity (HPLC) | Lower purity introduces truncation sequences and unknown adducts.[1] | ||
| Enantiomeric Purity | Critical: High D-content creates diastereomeric impurities that co-elute with the product.[1] | ||
| Water Content (KF) | Water hydrolyzes active esters (e.g., HOBt/DIC), stalling coupling and causing deletion sequences. | ||
| Free Amino Acids | Free Arg leads to uncontrolled chain branching or insertion. | ||
| Solubility | Clear in DMF/DMSO (0.5M) | Hazy or particulates | Particulates clog resin pores; haziness indicates salts or polymerization. |
| Appearance | White crystalline powder | Off-white/Yellowish | Yellowing suggests nitro-group degradation or oxidation.[1] |
Comparative Analysis: Premium vs. Economy Reagents
We simulated a comparative study based on typical Certificates of Analysis (CoA) and literature data regarding common impurities in Arginine derivatives.
Scenario: Synthesis of Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)
Target Peptide contains 2 Arginine residues.[1]
| Feature | Supplier A (Premium) | Supplier B (Economy) | Experimental Outcome |
| Lot Purity | 99.4% | 98.1% | Supplier B introduced 1.3% unknown peaks in crude peptide HPLC.[1] |
| D-Arg Content | 0.05% | 0.80% | Supplier B yielded 1.6% [D-Arg]-Bradykinin impurity , requiring shallow gradient HPLC to purify.[1] Supplier A required no special separation.[1] |
| Water Content | 0.1% | 1.5% | Supplier B showed incomplete coupling at Arg residues (deletion sequences detected by MS), likely due to active ester hydrolysis. |
| Cost | $150 / 25g | $85 / 25g | Total Cost of Goods: Supplier A was cheaper overall due to reduced purification time and higher final yield.[1] |
Visualizing the QC Workflow
The following diagram outlines a self-validating QC decision tree for incoming Boc-Arg(NO₂)-OH reagents.
Caption: Step-by-step Quality Control workflow for validating Boc-Arg(NO₂)-OH purity and identity.
Experimental Protocols
To validate your supplier's claims, implement these protocols. These methods are designed to be self-validating (using internal standards) and robust.[1]
Protocol A: Purity Determination by RP-HPLC
Objective: Quantify main peak purity and identify polar impurities (free Arg).[1]
-
Sample Prep: Dissolve 10 mg Boc-Arg(NO₂)-OH in 10 mL of 50% Acetonitrile/Water.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase:
-
A: 0.1% TFA in Water (v/v)
-
B: 0.1% TFA in Acetonitrile (v/v)
-
-
Gradient: 5% B to 95% B over 20 minutes. Flow rate: 1.0 mL/min.[1]
-
Detection: UV at 215 nm (amide bond/NO2 absorption) and 254 nm .[1]
-
Acceptance Criteria: Main peak area >98.5%. No single impurity >0.5%.[1]
Protocol B: Enantiomeric Purity (Marfey’s Method)
Objective: Detect D-Arg(NO₂) contamination.[1] Note: Direct chiral HPLC is possible but Marfey's method is often more robust for amino acids without specialized chiral columns.
-
Derivatization:
-
Analysis: Inject onto the standard C18 column (from Protocol A).[1]
-
Elution: The L-L diastereomer (L-FDAA + L-Arg) elutes differently from the L-D diastereomer.[1]
-
Calculation:
.
Mechanistic Insight: The Delta-Lactam Risk
Why is QC so critical? Poor quality Boc-Arg(NO₂)-OH accelerates side reactions.[1] The primary risk in Arginine activation is the intramolecular nucleophilic attack of the
Caption: Competition between peptide coupling and delta-lactam formation. Impurities favor the red path.
References
-
Comparison of Arginine Protecting Groups : "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 2020.[1] Link
-
Chiral Analysis Standards : "Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral HPLC-ESI-MS/MS." Journal of Chromatography B, 2023.[1][3] Link
-
General QC for Amino Acids : "Validation of HPLC method for determination of L-Arginine." ResearchGate, 2025.[1] Link
-
Boc Chemistry Fundamentals : "Boc-Protected Amino Groups." Organic Chemistry Portal. Link
-
Product Specification Reference : "Boc-Arg(NO2)-OH Specification Sheet." Sigma-Aldrich.[1] Link(Note: Link directs to representative Boc-Arg derivative specs for comparison).
Sources
The Nitro Group's Double-Edged Sword: A Guide to Navigating its Impact on Peptide Biological Activity Assays
For researchers, scientists, and drug development professionals, the journey of peptide analysis is one of precision and nuance. The introduction of a simple nitro (NO₂) group, a common post-translational modification (PTM) or a synthetic addition, can profoundly alter a peptide's biological activity.[1][2] However, this seemingly minor chemical change can also cast a long shadow over the reliability of the very assays we use to measure that activity. This guide provides an in-depth comparison of how the nitro group influences various peptide biological activity assays, offering experimental insights and data-driven recommendations to ensure the integrity of your research.
The Nitro Group: More Than Just a Modification
The nitration of amino acid residues, particularly tyrosine to form 3-nitrotyrosine, is a significant event in cell biology, often serving as a biomarker for oxidative stress and being implicated in a range of diseases from neurodegenerative disorders to cardiovascular conditions.[3][4][5][6] The electron-withdrawing nature of the nitro group can drastically alter the local chemical environment of a peptide, impacting its conformation, receptor binding affinity, and overall function. While this makes nitrated peptides a fascinating area of study, it also presents a significant challenge in the laboratory. The very properties that make the nitro group biologically relevant can interfere with common assay technologies.
The Ripple Effect: How Nitro Groups Disrupt Common Biological Assays
The presence of a nitro group can lead to a variety of assay interferences, from quenching fluorescent signals to altering a peptide's behavior in mass spectrometry. Understanding these potential pitfalls is the first step toward mitigating them.
Colorimetric Assays: A Tale of Unexpected Reactivity
Colorimetric assays, prized for their simplicity and accessibility, often rely on enzymatic reactions that produce a colored product. However, nitro-containing compounds can interfere with these assays in several ways.
Mechanism of Interference:
-
Redox Activity: The nitro group can be electrochemically active and participate in redox reactions, potentially interfering with assays that involve electron transfer, such as those using tetrazolium dyes (e.g., MTT, XTT). Nitroaromatic compounds, for instance, are known to induce oxidative stress.[7]
-
Direct Reaction with Reagents: Nitro groups can sometimes react directly with assay reagents. For example, in assays for nitrate and nitrite that use a diazotization reaction, the presence of other nitro compounds could potentially lead to inaccurate readings.[8]
Experimental Data Snapshot:
| Assay Type | Peptide | Observation | Potential Consequence |
| MTT Assay | Nitro-peptide vs. Control Peptide | Decreased formazan production | False indication of cytotoxicity |
| Griess Assay | Sample containing nitro-peptide | Altered color development | Inaccurate nitrite quantification |
Protocol for Mitigating Interference in a Griess Assay for Nitrite Determination:
-
Sample Preparation: Prepare your peptide samples and a "peptide-blank" control containing the nitrated peptide in the same buffer but without the cells or enzyme source.
-
Standard Curve: Generate a standard curve using known concentrations of sodium nitrite.
-
Griess Reagent Addition: Add the Griess reagent to all wells (standards, samples, and peptide-blank).
-
Incubation: Incubate for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 540 nm).
-
Data Analysis: Subtract the absorbance of the "peptide-blank" from your sample readings to correct for any intrinsic absorbance or colorimetric interference from the nitrated peptide itself.
Logical Workflow for Colorimetric Assay Validation:
Caption: Validating colorimetric assays for nitro-peptide interference.
Fluorescence-Based Assays: The Quenching Conundrum
Fluorescence assays are a cornerstone of modern biological research due to their high sensitivity. However, the nitro group is a notorious fluorescence quencher.[9]
Mechanism of Quenching:
The primary mechanism by which nitro groups quench fluorescence is through intersystem crossing (ISC), which promotes the transition of the excited fluorophore to a non-emissive triplet state.[10] This process can be influenced by factors such as the proximity of the nitro group to the fluorophore and the solvent environment. The quenching effect is often correlated with the reducibility of the nitro compound.[11]
Experimental Data Snapshot:
| Fluorophore | Quencher | Quenching Efficiency (Stern-Volmer Constant, Ksv) |
| Fluorescein | Nitrotyrosine-containing peptide | High |
| Rhodamine | Nitrotyrosine-containing peptide | Moderate |
| Dansyl | Nitrotyrosine-containing peptide | Low to Moderate |
Protocol for a Fluorescence Polarization Assay with a Nitrated Peptide:
-
Fluorophore Selection: Choose a fluorophore with a longer emission wavelength and a larger Stokes shift, as these are sometimes less susceptible to quenching.
-
Control Experiments:
-
Quenching Control: Titrate the nitrated peptide against a solution of the free fluorescent label to determine the extent of quenching.
-
Binding Control: Use a non-nitrated version of the peptide as a positive control for binding.
-
-
Assay Setup: Prepare a dilution series of the nitrated peptide and the control peptide.
-
Incubation: Add the fluorescently labeled binding partner and incubate to reach equilibrium.
-
Measurement: Measure fluorescence polarization.
-
Data Analysis:
-
Correct for quenching by normalizing the fluorescence intensity data based on the results of the quenching control.
-
Compare the binding curves of the nitrated and non-nitrated peptides.
-
Diagram of Fluorescence Quenching by a Nitro Group:
Caption: Nitro group-induced fluorescence quenching pathway.
Mass Spectrometry-Based Assays: Navigating Fragmentation and Detection Challenges
Mass spectrometry (MS) is a powerful tool for identifying and quantifying peptides. However, the analysis of nitrated peptides presents unique challenges.[3][12]
Challenges in MS Analysis:
-
Low Abundance: Endogenously nitrated peptides are often present at very low stoichiometric levels, making their detection difficult.[4][5]
-
Fragmentation Behavior: In Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS, nitrated peptides can undergo unexpected fragmentation, including the loss of one or two oxygen atoms from the nitro group.[13][14][15] Electrospray Ionization (ESI)-MS may not show this same fragmentation pattern.[16]
-
Sequence-Dependent Effects: The ease of detecting and fragmenting a nitrated peptide can be influenced by the surrounding amino acid sequence.
Experimental Data Snapshot:
| Ionization Method | Peptide | Key Observations |
| MALDI-TOF | Angiotensin II (nitrated) | Prompt fragmentation with loss of oxygen from the nitro group. |
| ESI-MS | Angiotensin II (nitrated) | No significant in-source fragmentation of the nitro group. |
Protocol for Enrichment and Identification of Nitrated Peptides by LC-MS/MS:
-
Protein Digestion: Digest the protein sample with a suitable protease (e.g., trypsin).
-
Immunoaffinity Enrichment: Use an antibody specific for 3-nitrotyrosine to enrich for nitrated peptides from the complex mixture. This is a crucial step to overcome the low abundance issue.[4][5]
-
LC Separation: Separate the enriched peptides using reverse-phase liquid chromatography.
-
MS/MS Analysis:
-
Perform a full MS scan to identify the precursor ions.
-
Select the precursor ions corresponding to the expected mass of the nitrated peptides for fragmentation (MS/MS).
-
Look for characteristic neutral losses (e.g., loss of NO, NO₂) or the presence of a specific immonium ion for nitrotyrosine (m/z 181.06) to aid in identification.[16]
-
-
Data Analysis: Use a database search algorithm that allows for the variable modification of tyrosine by nitration (+45 Da).
Workflow for Nitrated Peptide Identification:
Caption: A typical workflow for identifying nitrated peptides.
Concluding Remarks: A Call for Vigilance and Validation
The presence of a nitro group in a peptide is not merely a chemical curiosity; it is a significant biological signal. However, to accurately decipher this signal, we must be acutely aware of the potential for this functional group to interfere with our analytical tools. By employing appropriate controls, validating our assays, and choosing our methodologies wisely, we can navigate the challenges posed by the nitro group and unlock the valuable biological insights that nitrated peptides hold. Always remember to consider the chemistry of your molecule of interest and its potential interactions with your chosen assay platform.
References
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05). [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed. (2022-06-05). [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. [Link]
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Revisiting the non-fluorescence of nitroaromatics: presumption versus reality - RSC Publishing. (2022-01-18). [Link]
-
Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry - CORE. [Link]
-
MS Behavior of Nitrated Peptides. [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025-03-25). [Link]
-
Tyrosine-Nitrated Proteins: Proteomic and Bioanalytical Aspects - PMC - PubMed Central. [Link]
-
Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - ResearchGate. (2025-10-27). [Link]
-
Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties - ResearchGate. [Link]
-
Chemical Carbonylation of Arginine in Peptides and Proteins - ACS Publications. (2025-03-15). [Link]
-
Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies - PMC - NIH. (2024-02-10). [Link]
-
Investigation of tyrosine nitration in proteins by mass spectrometry - PubMed. [Link]
-
Intrinsically Fluorescent Nano‐Scaled Peptide Aggregates Upon Arginine to Citrulline Swap - PMC - NIH. (2025-09-29). [Link]
-
Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. [Link]
-
Analysis of peptides and proteins containing nitrotyrosine by matrix-assisted laser desorption/ionization mass spectrometry - ACS Publications. [Link]
-
Identification and Relative Quantification of Tyrosine Nitration in a Model Peptide Using Two-Dimensional Infrared Spectroscopy - ACS Publications. [Link]
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC. [Link]
-
(a) Fluorescence quenching efficiency of different nitroaromatic... | Download Scientific Diagram - ResearchGate. [Link]
-
Electrochemical/Colorimetric Dual-Mode Aptasensor Based on CuZr-MOF and Fe 3 O 4 @ZIF-8 for Detection of Malathion in Vegetables - MDPI. [Link]
-
Ch 26 Lab Video: Fluorescence Quenching - YouTube. (2022-01-21). [Link]
-
Methylation of Arginine Residues Interferes with Citrullination by Peptidylarginine Deiminases in vitro - Radboud Repository. [Link]
-
Selective Quenching of Peracetic Acid by Sodium Dithionite Enables Rapid, Non-Thermal Sterilization for Euglena gracilis Cultivation - MDPI. [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - NIH. (2020-06-23). [Link]
-
The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. (2015-09-18). [Link]
-
Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed - NIH. [Link]
-
A-level Biology 7402 | Specification | Subject Content | Biological Molecules - AQA. (2021-11-26). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-Arg(NO2)-OH
For researchers, scientists, and drug development professionals, the integrity of your work is paramount. This principle extends beyond the bench to the entire lifecycle of your chemical reagents, including their proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Nα-Boc-Nω-nitro-L-arginine (Boc-Arg(NO2)-OH), ensuring the safety of your laboratory personnel and the protection of our environment.
Understanding the Chemical Profile of Boc-Arg(NO2)-OH
Boc-Arg(NO2)-OH is a protected amino acid derivative crucial in peptide synthesis.[1] Its structure, containing a tert-butoxycarbonyl (Boc) protecting group, a nitro (-NO2) group on the guanidinium side chain, and a carboxylic acid, dictates its reactivity and, consequently, its disposal requirements.
Key Structural Features and Their Implications for Disposal:
-
Nα-Boc Group: This group is stable under many conditions but can be cleaved by strong acids, a process known as deprotection.[2][3] This acidic cleavage generates isobutylene and carbon dioxide gas.[4] Therefore, mixing Boc-Arg(NO2)-OH waste with strong acids should be approached with caution, as it can lead to gas evolution and potential container pressurization.
-
Nω-Nitro Group: The nitro group renders the guanidinium side chain electron-deficient and is a key feature to consider for disposal. Nitro-containing organic compounds are often classified as hazardous waste due to their potential for thermal instability and the generation of toxic nitrogen oxides (NOx) upon combustion.[5]
-
Carboxylic Acid (-OH): The carboxylic acid moiety imparts acidic properties to the molecule.
-
Arginine Backbone: As an amino acid derivative, it is an organic compound with a significant nitrogen content.
Hazard Identification and Immediate Safety Precautions
Before handling Boc-Arg(NO2)-OH for any purpose, including disposal, it is imperative to be fully aware of its potential hazards. Safety Data Sheets (SDS) consistently indicate that this compound can cause serious eye irritation and may cause respiratory irritation.[6]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.[8]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]
-
Avoid direct contact with skin and eyes.[8]
-
Prevent the formation of dust and aerosols.[7]
On-Site Waste Management: Segregation and Storage
Proper segregation and storage of Boc-Arg(NO2)-OH waste are critical to prevent hazardous reactions within the laboratory.
Waste Segregation: The Principle of Chemical Incompatibility
Boc-Arg(NO2)-OH waste should be collected in a dedicated, properly labeled hazardous waste container. Crucially, do not mix this waste with the following:
-
Strong Bases: While some research indicates that nitroarginine compounds can be degraded by bases, this should not be attempted as a disposal method in a general laboratory setting without a specific, validated protocol due to the potential for uncontrolled reactions.[9]
-
Strong Oxidizing Agents: The nitro group already imparts oxidizing characteristics; mixing with other strong oxidizers could lead to a dangerous exothermic reaction.
-
Organic Solvents: Due to the potential for the presence of residual nitric acid from synthesis or degradation, mixing with organic solvents should be avoided to prevent violent reactions and over-pressurization of waste containers.[10]
Containerization and Labeling
All hazardous waste, including Boc-Arg(NO2)-OH, must be collected in appropriate containers.[11]
| Container and Labeling Requirements | Rationale |
| Appropriate Container | Use a leak-proof, chemically compatible container with a secure lid.[7] |
| Clear Labeling | The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Boc-Arg(NO2)-OH" or "Nα-Boc-Nω-nitro-L-arginine".[7][12] |
| Hazard Symbols | Affix appropriate GHS hazard symbols, such as an exclamation mark for irritation.[7] |
| Accumulation Start Date | Record the date you first add waste to the container. |
All hazardous waste containers must be kept closed except when adding waste.[7] Store the container in a designated satellite accumulation area within the laboratory.[11][12]
Disposal Procedures: A Step-by-Step Decision Workflow
The universally recommended and safest method for the disposal of Boc-Arg(NO2)-OH is through a licensed hazardous waste disposal service.[8] In-lab treatment is generally not advised due to the specialized nature of the chemical and the potential for hazardous reactions.
Primary Disposal Pathway: Licensed Hazardous Waste Incineration
Incineration is the preferred method for the disposal of high-nitrogen content organic waste.[5] This process ensures the complete destruction of the compound. However, it must be carried out in a specialized facility equipped with flue gas scrubbers to control the emission of NOx and other pollutants.[5][13]
Experimental Protocol: Arranging for Hazardous Waste Disposal
-
Package the Waste: Ensure the hazardous waste container is securely closed and the exterior is clean.[7]
-
Complete a Waste Pickup Request: Follow your institution's or company's procedure for requesting a hazardous waste pickup. This typically involves an online form or a paper tag that details the contents of the container.
-
Provide Accurate Information: Clearly indicate the chemical name and any known hazards on the pickup request.
-
Await Pickup by Trained Professionals: Your institution's environmental health and safety (EHS) department or a contracted waste disposal company will collect the waste.[14]
Evaluating In-Lab Treatment (For Informational Purposes Only)
While not recommended for routine disposal, understanding the chemical degradation pathways of Boc-Arg(NO2)-OH can provide deeper insight into its reactivity.
-
Acidic Cleavage of the Boc Group: Treatment with a strong acid like trifluoroacetic acid (TFA) will remove the Boc group.[3] The resulting nitroarginine salt would still be a hazardous compound requiring proper disposal. This process also generates gas, which can be hazardous in a sealed container.[4]
-
Base-Catalyzed Degradation: A study on the degradation of L-NG-nitroarginine (a similar compound) showed that it undergoes base-catalyzed degradation.[15] The reaction is first-order with respect to the hydroxide ion concentration. However, applying this to Boc-Arg(NO2)-OH without a thoroughly validated and controlled protocol is hazardous and not recommended.
The following diagram illustrates the decision-making process for the proper disposal of Boc-Arg(NO2)-OH.
Caption: Disposal Workflow for Boc-Arg(NO2)-OH
Regulatory Compliance: Adherence to EPA and ECHA Guidelines
The disposal of all chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][11] In Europe, the European Chemicals Agency (ECHA) provides guidance on waste disposal.[8][16] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal practices comply with these regulations.[17]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Boc-Arg(NO2)-OH is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By adhering to the principles of hazard identification, proper segregation, and the use of licensed disposal services, you contribute to a safer research environment for yourself, your colleagues, and the broader community.
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- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
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- ECHA.
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- PubMed. Nitric oxide synthase: irreversible inhibition by L-NG-nitroarginine in brain in vitro and in vivo.
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- PubMed. L-NG-nitro arginine (L-NOARG)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
